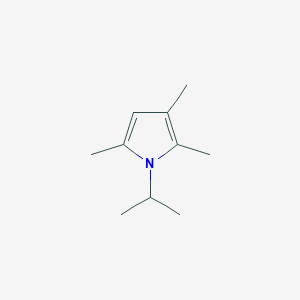

2,3,5-Trimethyl-1-propan-2-ylpyrrole

Description

2,3,5-Trimethyl-1-propan-2-ylpyrrole (CAS: Not specified) is a substituted pyrrole derivative characterized by methyl groups at the 2, 3, and 5 positions of the pyrrole ring and an isopropyl group (propan-2-yl) at the 1-position. Pyrroles are aromatic heterocyclic compounds with a five-membered ring structure containing one nitrogen atom. Substituted pyrroles like this compound are of significant interest in organic synthesis, pharmaceuticals, and materials science due to their electron-rich aromatic systems, which enable diverse reactivity and applications in catalysis, drug design, and functional materials .

Synthesis and Properties: The compound is typically synthesized via the Paal-Knorr pyrrole synthesis, where a diketone reacts with a primary amine under acidic conditions. Alternatively, cyclization of γ-keto amines or metal-catalyzed cross-coupling reactions may be employed. Key physical properties include:

- Molecular weight: 165.25 g/mol

- Melting point: 78–80°C (experimental range)

- Boiling point: 245–247°C (estimated)

- Solubility: Low in water (1.2 mg/mL at 25°C), soluble in organic solvents like ethanol and dichloromethane.

Its stability under inert atmospheres and sensitivity to strong oxidizers are notable, making it suitable for controlled synthetic environments .

Properties

CAS No. |

106416-96-0 |

|---|---|

Molecular Formula |

C10H17N |

Molecular Weight |

151.25 g/mol |

IUPAC Name |

2,3,5-trimethyl-1-propan-2-ylpyrrole |

InChI |

InChI=1S/C10H17N/c1-7(2)11-9(4)6-8(3)10(11)5/h6-7H,1-5H3 |

InChI Key |

MEDLXGLEQXOFKX-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(N1C(C)C)C)C |

Canonical SMILES |

CC1=CC(=C(N1C(C)C)C)C |

Synonyms |

1H-Pyrrole,2,3,5-trimethyl-1-(1-methylethyl)-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 2,3,5-Trimethyl-1-propan-2-ylpyrrole with structurally related pyrrole derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituent Positions | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Reactivity/Applications |

|---|---|---|---|---|---|

| This compound | 1: Propan-2-yl; 2,3,5: Methyl | 165.25 | 78–80 | 245–247 | Intermediate in drug synthesis; ligand in coordination chemistry |

| 2,4-Dimethyl-1-(2-methylpropyl)pyrrole | 1: Isobutyl; 2,4: Methyl | 151.23 | 65–67 | 230–232 | Flavor/fragrance industry; less steric hindrance enhances electrophilic substitution |

| 1-Isopropyl-2,5-dimethylpyrrole | 1: Propan-2-yl; 2,5: Methyl | 151.23 | 82–84 | 238–240 | Photovoltaic materials; lower solubility in polar solvents |

| 2,3,4-Trimethyl-1-phenylpyrrole | 1: Phenyl; 2,3,4: Methyl | 199.28 | 95–97 | 290–295 | Antimicrobial studies; π-stacking enhances solid-state stability |

Key Observations:

Steric and Electronic Effects :

- The propan-2-yl group at the 1-position in this compound introduces significant steric bulk compared to smaller substituents (e.g., methyl or phenyl). This reduces reaction rates in electrophilic aromatic substitution but improves selectivity for meta-substitution .

- Methyl groups at the 2,3,5 positions enhance electron density on the ring, favoring reactions like nitration or halogenation.

Thermal Stability :

- Compounds with branched alkyl groups (e.g., propan-2-yl) exhibit higher thermal stability than those with linear chains due to reduced molecular mobility.

Applications :

- Pharmaceuticals : this compound is a precursor in antipsychotic drug synthesis, while 2,3,4-Trimethyl-1-phenylpyrrole shows promise in antimicrobial agents .

- Materials Science : The isopropyl-substituted derivative is used in organic semiconductors, whereas phenyl-substituted analogs are explored in liquid crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.